molecular formula C11H19NO2 B12529234 2-(Hydroxyimino)cycloundecan-1-one CAS No. 820211-62-9

2-(Hydroxyimino)cycloundecan-1-one

Katalognummer: B12529234
CAS-Nummer: 820211-62-9
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: QTTFTDZBKLXAPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxyimino)cycloundecan-1-one is an organic compound characterized by the presence of a hydroxyimino group attached to a cycloundecanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)cycloundecan-1-one can be achieved through several methods. One common approach involves the reaction of cycloundecanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired hydroxyimino compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxyimino)cycloundecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Hydroxyimino)cycloundecan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Hydroxyimino)cycloundecan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hydroxyimino)cycloundecan-1-one is unique due to its specific ring size and the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

820211-62-9

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

2-hydroxyiminocycloundecan-1-one

InChI

InChI=1S/C11H19NO2/c13-11-9-7-5-3-1-2-4-6-8-10(11)12-14/h14H,1-9H2

InChI-Schlüssel

QTTFTDZBKLXAPH-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCC(=NO)C(=O)CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.